molecular formula C18H21N3O2 B2927623 4-[[(6-Cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol CAS No. 2380175-64-2

4-[[(6-Cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol

Cat. No. B2927623
CAS RN: 2380175-64-2
M. Wt: 311.385
InChI Key: MCTABLMZJURRMC-UHFFFAOYSA-N
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Description

The compound “4-[[(6-Cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclobutyl group, which is a four-membered carbon ring. The molecule also contains a chromen ring, which is a fused ring system consisting of a benzene ring and a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups in three-dimensional space. Factors such as the hybridization of the carbon atoms, the presence of any chiral centers, and the conformation of the rings could all affect the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group attached to the pyrimidine ring might be able to participate in reactions like acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the polarity of its functional groups, and its overall molecular weight .

Mechanism of Action

Without specific studies, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, its potential toxicity, and its behavior in the environment .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, its reactivity, and its potential uses. For example, if it’s intended to be a drug, studies could be conducted to determine its efficacy, its pharmacokinetics, and its safety profile .

properties

IUPAC Name

4-[[(6-cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(8-9-23-16-7-2-1-6-14(16)18)11-19-17-10-15(20-12-21-17)13-4-3-5-13/h1-2,6-7,10,12-13,22H,3-5,8-9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTABLMZJURRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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